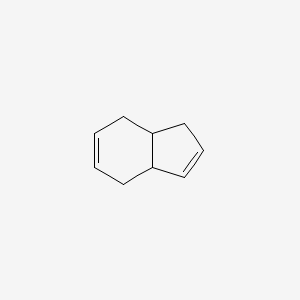

3a,4,7,7a-Tetrahydroindene

描述

Contextual Significance in Organic Chemistry and Synthesis

The primary significance of 3a,4,7,7a-tetrahydroindene in organic synthesis lies in its role as a reactive intermediate and a foundational scaffold. cymitquimica.com It is a key product of the Diels-Alder reaction between two common C₄ and C₅ feedstocks, 1,3-butadiene (B125203) and cyclopentadiene (B3395910). researchgate.net This reaction highlights its position as a bridge between simple, readily available dienes and more complex polycyclic systems.

Researchers utilize this compound as a precursor for a variety of molecules:

Indene (B144670) Derivatives: The compound can be readily converted into a range of indene derivatives through reactions like hydrogenation and halogenation. smolecule.comnih.gov

Polycyclic Compounds: Its structure is a fundamental unit for building more elaborate polycyclic aromatic hydrocarbons (PAHs) and strained cage compounds. smolecule.comru.nl The synthesis of complex molecules like cubane (B1203433) and basketane derivatives has historically relied on photochemical cycloadditions of related Diels-Alder adducts. ru.nl

Functional Materials: The rigid structure of this compound is advantageous for incorporation into polymers, where it can enhance thermal stability and introduce specific functionalities. smolecule.com It is also explored as a component in the construction of robust organic frameworks with potential uses in gas storage and separation. smolecule.com In industry, it finds use as an intermediate in the production of adhesives and sealant chemicals. nih.gov

Historical Perspectives on Synthetic Investigations and Reactivity Studies

The history of this compound is intrinsically linked to the discovery and development of the Diels-Alder reaction by Otto Diels and Kurt Alder, for which they were awarded the Nobel Prize in 1950. ic.ac.uk The formation of this compound (specifically the cis-isomer) from cyclopentadiene and 1,3-butadiene is a classic example of this powerful cycloaddition, which forms six-membered rings with high stereoselectivity. researchgate.netiitk.ac.in

Early research focused on understanding the conditions and outcomes of this synthesis. Investigations under high temperature and pressure revealed that this compound forms as an isomer to another Diels-Alder product, 5-vinyl-2-norbornene (B46002) (VNB), with temperature influencing the product distribution. researchgate.net

Subsequent reactivity studies have aimed to selectively functionalize the two different double bonds within the molecule.

Cyclopropanation: Palladium-catalyzed cyclopropanation with diazomethane (B1218177) has shown that the cyclopentene (B43876) double bond is approximately three times more reactive than the cyclohexene (B86901) double bond. researchgate.net This is a notable finding, as studies on simple cycloalkenes show that cyclohexene has an abnormally low reactivity in this type of reaction compared to cyclopentene. researchgate.net

Bromination: The reaction of this compound with bromine or N-Bromosuccinimide (NBS) has been studied to produce various halogenated derivatives. nih.gov These studies have led to methods for synthesizing tetrabromo octahydroindenes and dibromodiacetate derivatives, which can then be converted into diepoxides, showcasing the compound's utility in accessing functionalized intermediates. nih.gov

Structural Features and Stereoisomerism in Research Contexts

The defining structural feature of this compound is its fused bicyclic system, which imparts significant conformational rigidity. smolecule.com The molecule possesses two chiral centers at the bridgehead carbon atoms (3a and 7a), leading to the possibility of stereoisomerism.

Stereoisomers: The compound can exist as cis and trans diastereomers, depending on the relative orientation of the hydrogen atoms at the 3a and 7a positions. nist.govchemspider.com

cis-3a,4,7,7a-Tetrahydroindene: In this isomer, the two hydrogen atoms at the ring junction are on the same face of the molecule. This is the isomer typically formed in the Diels-Alder reaction between cyclopentadiene and butadiene. researchgate.net

trans-3a,4,7,7a-Tetrahydroindene: The hydrogen atoms at the ring junction are on opposite faces.

The Diels-Alder reaction is highly stereoselective, and the formation of specific isomers is governed by kinetic and thermodynamic control. The "endo rule" often predicts the major product in kinetically controlled Diels-Alder reactions involving cyclic dienes. ic.ac.uk For the reaction of cyclopentadiene with a dienophile, this leads to a product where the larger substituent on the dienophile is oriented "endo," under the newly formed six-membered ring. ic.ac.ukmasterorganicchemistry.com While the reaction with ethylene (B1197577) doesn't have an "endo" or "exo" directing group, the approach of the diene and dienophile determines the resulting stereochemistry of the fused ring system. masterorganicchemistry.com

The differential reactivity of the two double bonds is a key aspect studied in research. The double bond within the five-membered cyclopentene ring is generally more strained and often more reactive towards certain electrophilic reagents and catalysts than the double bond in the six-membered cyclohexene ring. researchgate.net This selective reactivity allows for stepwise functionalization, which is a critical advantage in multi-step organic synthesis. nih.govresearchgate.net

Data Tables

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 3a,4,7,7a-Tetrahydro-1H-indene nih.gov |

| CAS Number | 3048-65-5 nist.govnih.gov |

| Molecular Formula | C₉H₁₂ cymitquimica.comnist.gov |

| Synonyms | Bicyclo[4.3.0]nona-3,7-diene, Tetrahydroindene nist.gov |

| InChI Key | UFERIGCCDYCZLN-UHFFFAOYSA-N cymitquimica.comnist.gov |

| ChemSpider ID | 56255 chemspider.com |

| PubChem CID | 62475 nih.gov |

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 120.19 g/mol nist.govnih.gov |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Primary Hazards | Flammable liquid nih.gov |

| Kovats Retention Index | 952 (Standard non-polar column) nih.gov |

Structure

3D Structure

属性

IUPAC Name |

3a,4,7,7a-tetrahydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h1-3,6,8-9H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFERIGCCDYCZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027515 | |

| Record name | 3a,4,7,7a-Tetrahydroindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1H-Indene, 3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3048-65-5, 38451-18-2, 56170-01-5, 66563-20-0 | |

| Record name | 3a,4,7,7a-Tetrahydroindene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3048-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3a,4,7,7a-Tetrahydroindene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003048655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Bicyclo(4.3.0)nona-3,7-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038451182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indene, 3a,4,7,7a-tetrahydro-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056170015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indene, 3a,4,7,7a-tetrahydro-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066563200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indene, 3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3a,4,7,7a-Tetrahydroindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3a,4,7,7a-tetrahydro-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3A,4,7,7A-TETRAHYDROINDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37G13UD607 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3a,4,7,7a Tetrahydroindene

Cycloaddition Approaches for 3a,4,7,7a-Tetrahydroindene Formation

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a primary route for the construction of the this compound carbon skeleton.

Diels-Alder Reaction Pathways

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the formation of six-membered rings and is central to the synthesis of this compound.

The codimerization of cyclopentadiene (B3395910) and 1,3-butadiene (B125203) is a well-studied Diels-Alder reaction that can lead to the formation of this compound. In this reaction, cyclopentadiene can act as the diene and 1,3-butadiene as the dienophile, or vice versa. The reaction typically yields a mixture of isomers, with 5-vinyl-2-norbornene (B46002) often being the major product. However, reaction conditions can be tuned to favor the formation of cis-3a,4,7,7a-tetrahydroindene. researchgate.net

Elevated temperatures have been shown to promote the formation of this compound. researchgate.net For instance, studies conducted in a continuous tube reactor under high temperature and pressure have demonstrated that while lower temperatures favor the formation of 5-vinyl-2-norbornene, increased temperatures accelerate the rate of formation for both 5-vinyl-2-norbornene and its isomer, cis-3a,4,7,7a-tetrahydroindene. researchgate.net Research has indicated that at temperatures between 120°C and 170°C, the reaction yields approximately 35% of 5-vinyl-2-norbornene, with this compound being an inevitable by-product. researchgate.net

The use of supercritical carbon dioxide as a solvent has also been explored for this reaction. In this medium, the Diels-Alder reaction between cyclopentadiene and 1,3-butadiene proceeds smoothly, and it has been observed that higher temperatures favor the yield of this compound over 5-vinyl-2-norbornene. For example, at 185°C, the yield of this compound was 7%, which was less than half the yield of 5-vinyl-2-norbornene (17%).

| Reactants | Diene | Dienophile | Temperature (°C) | Pressure | Solvent | Product(s) | Yield (%) |

| Cyclopentadiene, 1,3-Butadiene | Cyclopentadiene | 1,3-Butadiene | 120-170 | High | None | 5-vinyl-2-norbornene and this compound | ~35% (5-vinyl-2-norbornene) |

| Cyclopentadiene, 1,3-Butadiene | Cyclopentadiene | 1,3-Butadiene | 185 | - | Supercritical CO2 | 5-vinyl-2-norbornene and this compound | 17% (5-vinyl-2-norbornene), 7% (this compound) |

Metal-Mediated Cycloaddition Reactions (e.g., Iron Dicarbonyl Dimer)

Transition metal catalysts can facilitate cycloaddition reactions that are otherwise difficult to achieve. Iron complexes, in particular, have been shown to catalyze [4+2] cycloadditions. While the direct synthesis of this compound using an iron dicarbonyl dimer has not been specifically detailed, iron-catalyzed cross-[4+2]-cycloadditions of unactivated dienes have been reported. nih.gov This methodology provides a potential pathway for the selective synthesis of cyclohexene (B86901) derivatives and could conceivably be applied to the reaction of cyclopentadiene and 1,3-butadiene. nih.gov Such a process could offer advantages in terms of selectivity and milder reaction conditions compared to the thermal Diels-Alder reaction.

Cycloaddition Reactions with Activated Dienes (e.g., Methyl Coumalate with Fulvenes)

Derivatives of this compound can be synthesized through the cycloaddition of activated dienes, such as methyl coumalate (methyl 2-pyrone-5-carboxylate), with fulvenes. core.ac.uk This reaction proceeds as a [4+2] cycloaddition where the fulvene (B1219640) acts as the dienophile. For example, the reaction of methyl coumalate with phenylfulvene in benzene (B151609) at 120°C for 4 hours yields a mixture of 1-benzylidene-6-methoxycarbonyl-3a,4,7,7a-tetrahydroindene-4,7-carbolactone isomers in a total yield of 85%. core.ac.uk Similarly, the reaction with dimethylfulvene at 100°C for 30 hours produces a single adduct, 1-isopropylidene-6-methoxycarbonyl-3a,4,7,7a-tetrahydroindene-4,7-carbolactone, in a 44% yield. core.ac.uk

| Activated Diene | Fulvene | Temperature (°C) | Time (h) | Solvent | Product | Yield (%) |

| Methyl Coumalate | Phenylfulvene | 120 | 4 | Benzene | 1-benzylidene-6-methoxycarbonyl-3a,4,7,7a-tetrahydroindene-4,7-carbolactone isomers | 85 (total) |

| Methyl Coumalate | Dimethylfulvene | 100 | 30 | Benzene | 1-isopropylidene-6-methoxycarbonyl-3a,4,7,7a-tetrahydroindene-4,7-carbolactone | 44 |

Hydrogenation Strategies for this compound Preparation

The preparation of this compound can also be envisioned through the partial hydrogenation of a more unsaturated precursor, such as indene (B144670). This approach involves the selective reduction of one of the double bonds in the indene molecule. While specific and detailed research findings for the direct, selective hydrogenation of indene to this compound are not extensively documented in the surveyed literature, the principles of catalytic hydrogenation suggest its feasibility. The choice of catalyst and reaction conditions would be crucial to achieve the desired partial reduction without proceeding to the fully saturated indane.

Selective Hydrogenation of Indene

The selective hydrogenation of indene to this compound represents a direct approach to this compound, involving the reduction of the five-membered ring's double bond while preserving the aromaticity of the benzene ring, followed by partial reduction of the six-membered ring. This transformation requires careful selection of catalysts and reaction conditions to achieve the desired level of saturation.

Detailed research findings on the selective hydrogenation of indene to the specific isomer this compound are not extensively detailed in publicly available literature, with some relevant research still pending publication. However, the principles of catalytic hydrogenation of aromatic compounds provide a strong framework for understanding this process. Typically, catalysts based on noble metals such as palladium, platinum, and rhodium, as well as transition metals like nickel, are employed for such reductions.

The stereochemical outcome of the hydrogenation, yielding either cis or trans isomers of the tetrahydroindene, is highly dependent on the catalyst and the reaction conditions. For instance, heterogeneous catalysts often favor syn-addition of hydrogen, leading to the cis-isomer.

Table 1: Overview of Catalysts for Hydrogenation of Aromatic Compounds

| Catalyst | Support | Typical Substrates | Potential for Indene Hydrogenation |

| Palladium (Pd) | Carbon (C) | Alkenes, Alkynes, Nitro groups, Aromatic rings | High activity, selectivity can be tuned by reaction conditions. |

| Platinum (Pt) | Alumina (Al₂O₃) | Aromatic and Heteroaromatic rings | Effective for ring hydrogenation, may lead to over-reduction. |

| Rhodium (Rh) | Carbon (C), Alumina (Al₂O₃) | Aromatic rings, often used for asymmetric hydrogenation. | High activity, potential for stereoselective synthesis. |

| Nickel (Ni) | Raney Ni, Kieselguhr | Alkenes, Aromatic rings, Fats and oils | Cost-effective, active catalyst, may require higher temperatures and pressures. |

Advanced Cyclization Routes for this compound Scaffolds

Advanced cyclization reactions provide an alternative and powerful strategy for the construction of the this compound framework. Among these, the Diels-Alder reaction is a particularly notable and well-documented method.

The [4+2] cycloaddition between cyclopentadiene (acting as the diene) and 1,3-butadiene (acting as the dienophile) can yield cis-3a,4,7,7a-tetrahydroindene. researchgate.netacs.org In this reaction, 5-vinyl-2-norbornene is often the primary product, but the formation of tetrahydroindene occurs as a significant competing reaction, particularly at elevated temperatures. researchgate.netacs.org

The reaction is typically carried out under thermal conditions, and the product distribution is sensitive to the reaction temperature and pressure. Higher temperatures tend to favor the formation of the thermodynamically more stable cis-3a,4,7,7a-tetrahydroindene. researchgate.net

Table 2: Diels-Alder Reaction of Cyclopentadiene and 1,3-Butadiene

| Reactants | Temperature (°C) | Pressure | Key Products | Observations |

| Cyclopentadiene, 1,3-Butadiene | 120-170 | Not specified | 5-vinyl-2-norbornene, cis-3a,4,7,7a-tetrahydroindene, dicyclopentadiene | Tetrahydroindene is a notable by-product. acs.org |

| Cyclopentadiene, 1,3-Butadiene | >180 | High Pressure | 5-vinyl-2-norbornene, cis-3a,4,7,7a-tetrahydroindene | Increased temperature promotes the formation of tetrahydroindene. researchgate.net |

Reaction Mechanisms and Chemical Transformations of 3a,4,7,7a Tetrahydroindene

Intramolecular Rearrangements of 3a,4,7,7a-Tetrahydroindene Radical Cations

The study of the this compound radical cation reveals fascinating insights into pericyclic reactions under non-neutral conditions.

The cis-3a,4,7,7a-tetrahydroindene radical cation is notably formed through a nih.govnih.gov sigmatropic shift, specifically a Cope rearrangement, from the radical cation of endo-5-vinylbicyclo[2.2.1]hept-2-ene. rsc.orgrsc.org This transformation is remarkable because it occurs at significantly lower temperatures (100–150 K) compared to the analogous rearrangement of the neutral parent compounds, which requires temperatures between 400–440 K. rsc.orgrsc.org

The formation of the cis-bicyclo[4.3.0]nona-3,7-diene (an alternative name for this compound) radical cation has been confirmed using matrix-isolation ESR spectroscopy, which serves as a "fingerprinting" technique to identify radical cation structures. rsc.orgrsc.org The radiolytic oxidation of endo-5-vinylbicyclo[2.2.1]hept-2-ene generates its radical cation, which then readily rearranges to the more stable this compound radical cation. rsc.orgresearchgate.net This low-temperature rearrangement highlights the profound effect of removing an electron on the activation barrier of this pericyclic reaction.

Table 1: Temperature Comparison of Neutral vs. Radical Cation Cope Rearrangement

| Reactant | Product | Reaction Type | Temperature Range (K) |

| endo-5-vinylbicyclo[2.2.1]hept-2-ene | cis-3a,4,7,7a-Tetrahydroindene | Neutral Cope Rearrangement | 400 - 440 |

| endo-5-vinylbicyclo[2.2.1]hept-2-ene radical cation | cis-3a,4,7,7a-Tetrahydroindene radical cation | Radical Cation Cope Rearrangement | 100 - 150 |

Functionalization and Derivatization Reactions of this compound

This compound serves as a versatile substrate for various functionalization reactions, particularly halogenation, which allows for the introduction of new functionalities and the synthesis of complex derivatives.

The double bonds in this compound are susceptible to electrophilic attack by halogens, leading to a variety of brominated products depending on the specific reagents and reaction conditions used.

The bromination of 3a,4,7,7a-tetrahydro-1H-indene can be achieved using either molecular bromine (Br₂) or N-Bromosuccinimide (NBS). nih.govresearchgate.net Direct bromination with bromine in a solvent like dichloromethane (B109758) (CH₂Cl₂) leads to the formation of tetrabromo derivatives. nih.gov

Alternatively, using NBS in acetic acid in the presence of a Lewis acid catalyst such as lithium perchlorate (B79767) (LiClO₄) results in the formation of dibromodiacetate derivatives. nih.govresearchgate.net N-Bromosuccinimide is a common reagent for allylic bromination via a radical pathway, but under these conditions with a polar protic solvent and a Lewis acid, it facilitates an electrophilic addition mechanism. nih.govresearchgate.netorganic-chemistry.orgmasterorganicchemistry.com

The reaction of 3a,4,7,7a-tetrahydro-1H-indene with NBS and LiClO₄ in acetic acid yields a mixture of two isomeric dibromodiacetate derivatives. nih.gov These products can be separated by column chromatography, affording yields of 39% and 37% for each isomer, respectively. nih.gov

When 3a,4,7,7a-tetrahydro-1H-indene is treated with two equivalents of molecular bromine in dichloromethane at room temperature, two tetrabromo octahydroindene isomers are formed. nih.govresearchgate.net These isomers are the result of bromine adding across both double bonds of the parent molecule. nih.gov

Table 2: Products of this compound Bromination

| Brominating Agent/Conditions | Reactant | Product(s) |

| Bromine (Br₂) in Dichloromethane (CH₂Cl₂) | 3a,4,7,7a-Tetrahydro-1H-indene | Tetrabromo octahydroindene isomers (6 and 7) |

| N-Bromosuccinimide (NBS), LiClO₄ in Acetic Acid | 3a,4,7,7a-Tetrahydro-1H-indene | Dibromodiacetate derivatives (2 and 3) |

Epoxidation Reactions and Diepoxide Synthesis

The epoxidation of this compound provides a pathway to various diepoxide stereoisomers. Historically, treating tetrahydroindene with reagents like monoperoxyphthalic acid resulted in the formation of four different diepoxy indene (B144670) stereoisomers. nih.gov A more recent and selective method involves a two-step process starting with the bromination of tetrahydroindene. nih.gov

In this newer approach, this compound is first treated with N-Bromosuccinimide (NBS) in the presence of lithium perchlorate (LiClO₄) and acetic acid. nih.gov This reaction yields a mixture of dibromodiacetate derivatives. These intermediates are then treated with sodium hydroxide (B78521) (NaOH) in methanol (B129727) to produce a mixture of two specific diepoxides. nih.gov

Stereoselective Formation of Endo-Exo and Exo-Exo Diepoxides

The epoxidation process starting from the dibromodiacetate intermediates is highly selective, yielding specific diepoxide stereoisomers. nih.gov The treatment of the separated dibromodiacetate precursors with sodium hydroxide in methanol selectively produces the endo-exo and exo-exo diepoxides as the primary products. nih.gov This method is distinguished from previous studies by its selective formation of these particular orientations. nih.govru.nl The reaction selectively yields Rel-(1aR,2aR,3aS,5aS)-octahydro-1aH-indeno[1,2-b:5,6-b']bis(oxirene) and Rel-(1aR,2aS,3aS,5aS)-octahydro-1aH-indeno[1,2-b:5,6-b']bis(oxirene) with moderate yields. nih.gov

Cyclopropanation Reactions

The presence of two distinct double bonds in this compound—one in the cyclopentene (B43876) ring and one in the cyclohexene (B86901) ring—leads to interesting reactivity patterns in cyclopropanation reactions.

Palladium-Catalyzed Cyclopropanation with Diazomethane (B1218177)

The palladium-catalyzed cyclopropanation of this compound using diazomethane effectively produces both mono- and dicyclopropanation products in good yields. mathnet.ru The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate. nih.gov This method has proven to be a general procedure for the cyclopropanation of related alkaloids containing a double bond. researchgate.net The mechanism is believed to involve the formation of a palladium carbene complex which then reacts with the olefin. nih.gov

Differential Reactivity of Cyclopentene and Cyclohexene Double Bonds

A key finding in the palladium-catalyzed cyclopropanation of this compound with diazomethane is the notable difference in reactivity between the two double bonds. mathnet.ru The cyclopentene double bond is approximately three times more reactive than the cyclohexene double bond. mathnet.rumathnet.ru This differential reactivity allows for the formation of a mixture of monoadducts in a roughly 3:1 ratio, alongside the bisadduct. researchgate.net This contrasts with competitive cyclopropanation of a simple cyclopentene-cyclohexene mixture, where cyclopentene is unexpectedly two orders of magnitude more reactive than cyclohexene, highlighting the abnormally low reactivity of the cyclohexene double bond in that context. mathnet.ruresearchgate.net The specific geometric and electronic parameters of the double bonds within the fused ring structure of tetrahydroindene enable the efficient cyclopropanation of both C=C bonds. researchgate.net

Acidolysis Reactions for Novel Derivative Synthesis (e.g., Norcantharimide Derivatives)

Acidolysis reactions represent a crucial step in the synthesis of complex organic molecules. For instance, the synthesis of novel norcantharimide derivatives has been achieved through an acidolytic method starting from precursors derived from furan (B31954) and maleic anhydride (B1165640). aksaray.edu.tr In this multi-step synthesis, the key step involves the stereospecific cleavage of an internal etheric bond in tricyclic imide precursors using acetic anhydride (Ac₂O) or acetyl chloride (AcCl) with a catalytic amount of sulfuric acid. aksaray.edu.tr The resulting trans-1,4-diacetate and trans-1,2-chloroacetate derivatives are then subjected to acidolysis with gaseous hydrochloric acid (HCl) to yield the final norcantharimide derivatives. aksaray.edu.tr

While this methodology is established for furan-based starting materials, the direct application of acidolysis on this compound derivatives for the synthesis of norcantharimides is not explicitly detailed in the reviewed literature. However, the principles of acid-catalyzed ring-opening of epoxides, which are derivatives of tetrahydroindene, are well-established. libretexts.orgtestbook.com This reaction can proceed via Sₙ1 or Sₙ2-like mechanisms depending on the reaction conditions and substrate, typically resulting in trans-1,2-diols upon hydrolysis. libretexts.orgtestbook.comnih.gov

Oxidation Reactions of Substituted Tetrahydroindene Derivatives (e.g., with Potassium Permanganate)

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of reacting with a wide range of organic functional groups, including the carbon-carbon double bonds present in tetrahydroindene and its derivatives. libretexts.org The oxidation of alkenes with KMnO₄ can lead to different products depending on the reaction conditions. libretexts.org

Under mild, controlled conditions, aqueous potassium permanganate typically converts alkenes into 1,2-diols (glycols) through a syn-addition mechanism involving a cyclic manganese diester intermediate. libretexts.org However, if the reaction is conducted with heat or using a more concentrated permanganate solution, the oxidant can cleave the carbon-carbon bond of the glycol, leading to the formation of carbonyl compounds such as ketones or carboxylic acids. libretexts.org For example, the oxidation of a substituted tetrahydroindene, 7-carboxy-4,5,6,7-tetraphenyl-3a,4,7,7a-tetrahydroindene, with potassium permanganate is a known method to produce tetraphenylphthalic anhydride. orgsyn.org The oxidation of alkyl side chains on aromatic rings to form carboxylic acids is also a common application of KMnO₄. masterorganicchemistry.com

Catalytic Transformations Utilizing this compound Scaffolds

The unique bicyclic structure of this compound, featuring two distinct olefinic double bonds—one in a cyclopentene ring and one in a cyclohexene ring—makes it a versatile substrate for a variety of catalytic transformations. Researchers have explored its reactivity in reactions such as cyclopropanation, disproportionation, and polymerization, leveraging different catalysts to achieve specific chemical modifications.

Palladium-Catalyzed Cyclopropanation

One notable catalytic transformation is the palladium-catalyzed cyclopropanation of 3a,4,7,7a-tetrahydro-1H-indene using diazomethane. researchgate.netmathnet.ru This reaction yields both mono- and dicyclopropanation products. researchgate.net A significant finding from these studies is the differential reactivity of the two double bonds within the molecule. The cyclopentene double bond is approximately three times more reactive than the cyclohexene double bond in this specific reaction. researchgate.netmathnet.ru This contrasts sharply with the reactivity observed in a mixture of separate cyclopentene and cyclohexene molecules, where cyclopentene is about two orders of magnitude more reactive. researchgate.net The geometric and electronic properties of the double bonds within the fused tetrahydroindene structure enable the efficient cyclopropanation of both sites. researchgate.net

| Reactant | Reagent | Catalyst | Products | Key Finding |

|---|---|---|---|---|

| 3a,4,7,7a-Tetrahydro-1H-indene | Diazomethane (CH₂N₂) | Palladium(II) acetylacetonate (B107027) (Pd(acac)₂) | Monoadducts and a Bisadduct | The cyclopentene double bond is ~3 times more reactive than the cyclohexene double bond. researchgate.netmathnet.ru |

Iron-Catalyzed Disproportionation

The reaction of cis-3a,4,7,7a-tetrahydroindene with catalytic amounts of iron pentacarbonyl, Fe(CO)₅, leads to a disproportionation reaction. researchgate.net This transformation results in the formation of hexahydroindene and indane in good yield. researchgate.net The iron complex acts as a catalyst to facilitate the hydrogen transfer between molecules of the starting material. When stoichiometric amounts of Fe(CO)₅ are used, the primary product is a tetrahydroindenyliron complex. researchgate.net

| Reactant | Catalyst | Products | Reaction Type |

|---|---|---|---|

| cis-3a,4,7,7a-Tetrahydroindene | Iron Pentacarbonyl (Fe(CO)₅) | Hexahydroindene and Indane | Disproportionation |

Lewis Acid-Catalyzed Bromination

The this compound scaffold can undergo bromination using N-bromosuccinimide (NBS) in acetic acid, a reaction that is catalyzed by the presence of a Lewis acid such as lithium perchlorate (LiClO₄). nih.gov This process leads to the formation of dibromodiacetate derivatives. nih.gov These derivatives can then be further transformed, for example, into diepoxides by treatment with sodium hydroxide in methanol. nih.gov

| Reactant | Reagent | Catalyst | Solvent | Initial Products |

|---|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS) | Lithium Perchlorate (LiClO₄) | Acetic Acid | Dibromodiacetate derivatives |

Catalytic Polymerization

This compound and its derivatives serve as polyenic compounds that can be incorporated into polymers. google.com Specifically, it is used in the preparation of amorphous, unsaturated olefinic terpolymers. google.com This polymerization is carried out in the presence of a catalytic system typically composed of an aluminum compound and a transition metal derivative, such as those selected from titanium, vanadium, or zirconium compounds (e.g., TiCl₄, VCl₄). google.com

| Monomers | Catalytic System Components | Polymer Product |

|---|---|---|

| Alpha-monoolefins (e.g., ethylene (B1197577), propylene) and this compound | 1. Polyiminic aluminum polymer 2. Transition metal derivative (e.g., TiCl₄, VCl₄) | Amorphous vulcanizable olefinic terpolymer |

Hydroxylation Transformations

The hydroxylation of cis-3a,4,7,7a-tetrahydroindene with hydrogen peroxide in formic acid has also been examined. jst.go.jp This reaction results in the formation of diols and tetrols. The dihydroxylation of the cyclopentene ring occurs stereoselectively, while the reaction at the cyclohexene ring produces two stereoisomeric trans-diols. jst.go.jp Although not always classified as a catalytic reaction in the strictest sense, formic acid can facilitate the hydroxylation process.

| Reactant | Reagents | Key Products | Stereochemical Outcome |

|---|---|---|---|

| cis-3a,4,7,7a-Tetrahydroindene | Hydrogen Peroxide, Formic Acid | Diols and a Tetrol | Stereoselective dihydroxylation on the cyclopentene ring; two stereoisomeric trans-diols on the cyclohexene ring. jst.go.jp |

Spectroscopic Characterization and Advanced Analytical Research of 3a,4,7,7a Tetrahydroindene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 3a,4,7,7a-Tetrahydroindene, providing critical information about the connectivity and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Techniques for Compound Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental tools for the initial identification and structural verification of this compound.

The ¹H NMR spectrum provides distinct signals for the different types of protons within the molecule. The olefinic protons on the six-membered and five-membered rings typically appear in the downfield region (around 5.6-5.8 ppm), while the allylic and aliphatic protons resonate at higher fields. The specific chemical shifts and coupling patterns are crucial for confirming the tetrahydroindene framework.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. nih.govdss.go.th The olefinic carbons produce signals in the downfield region (typically >100 ppm), whereas the saturated carbons appear in the upfield region. While comprehensive public data on the precise ¹³C chemical shifts are not extensively detailed in readily available literature, the technique is routinely used to confirm the presence of the correct number and type of carbon atoms in the structure. nih.gov

Below is a representative table of ¹H NMR chemical shifts for this compound.

| Proton Assignment | Chemical Shift (ppm) |

| Olefinic Protons | 5.83 |

| Olefinic Protons | 5.670 |

| Olefinic Protons | 5.612 |

| Allylic/Aliphatic Protons | 2.811 |

| Allylic/Aliphatic Protons | 2.487 |

| Allylic/Aliphatic Protons | 2.414 |

| Allylic/Aliphatic Protons | 2.241 |

| Allylic/Aliphatic Protons | 2.148 |

| Allylic/Aliphatic Protons | 1.998 |

| Allylic/Aliphatic Protons | 1.86 |

| Allylic/Aliphatic Protons | 1.82 |

This table is generated based on available spectral data. Specific assignments may vary based on experimental conditions and the specific isomer.

Advanced NMR (APT, COSY) in Stereochemical Assignment

The this compound structure contains two stereocenters at the 3a and 7a positions, leading to the possibility of cis and trans diastereomers. Advanced two-dimensional (2D) NMR techniques are indispensable for assigning the relative stereochemistry of these isomers.

Correlation SpectroscopY (COSY) is a powerful tool that reveals proton-proton (¹H-¹H) coupling networks within the molecule. By identifying which protons are spin-coupled, COSY experiments help to trace the connectivity through the carbon framework. For instance, correlations between the bridgehead protons (H-3a and H-7a) and their adjacent protons on both the five- and six-membered rings can help to piece together the molecular structure and differentiate isomers.

While specific APT (Attached Proton Test) and detailed COSY analyses for the parent this compound are not widely published, the application of these techniques to its derivatives and related bicyclic systems is standard practice. The iodination of the related cis-bicyclo[4.3.0]nona-3,7-diene, for example, is known to proceed with a regio- and stereospecific transannular cyclization, the products of which are analyzed using these NMR methods. 182.160.97 The stereochemistry of such reaction products is often elucidated by a combination of COSY and Nuclear Overhauser Effect Spectroscopy (NOESY), which provides through-space correlations between protons that are close to each other, thereby confirming their relative orientation.

Electron Spin Resonance (ESR) Spectroscopy in Radical Cation Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a specialized technique for studying species with unpaired electrons, such as radical cations. The formation of radical cations from Diels-Alder adducts like tetrahydroindene is of significant interest, particularly in the context of "hole-catalyzed" cycloaddition reactions. rsc.org

While direct ESR spectral data for the this compound radical cation is not prominent in the literature, studies on analogous systems, such as dialkylcyclohexadienes, provide valuable insights. rsc.orgrsc.org In these studies, one-electron oxidation of a diene leads to the formation of a monomeric radical cation. rsc.org This initial radical cation can then participate in a Diels-Alder reaction with a neutral diene molecule, leading to the formation of a dimeric adduct radical cation. rsc.org

The ESR spectra of these adduct radical cations are used to determine the distribution of the unpaired electron's spin density across the molecule. rsc.org The hyperfine coupling constants, which describe the interaction of the unpaired electron with magnetic nuclei (like ¹H), provide a detailed map of the electronic structure of the radical cation. rsc.org For example, the radical cation of a Diels-Alder adduct formed from dimethylcyclohexadienes has been successfully generated and characterized by ESR, confirming the structure of the resulting adduct. rsc.org These studies show that ESR is a critical tool for identifying transient radical intermediates and understanding the mechanisms of electron transfer-catalyzed reactions involving structures analogous to tetrahydroindene. acs.org

X-ray Diffraction (XRD) Analysis for Solid-State Structural Confirmation

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and the relative stereochemistry of all atoms.

For this compound, which is a liquid at room temperature, XRD analysis would require the formation of a suitable crystalline derivative. While an XRD structure for the parent compound is not available, the structures of various complex derivatives have been determined using this method. For instance, the crystal structure of a tetrahydroindene derivative resulting from an intramolecular [4+2] cycloaddition reaction has been confirmed by X-ray diffraction analysis. unizar.es

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to compute an electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. This allows for the unequivocal confirmation of the molecular connectivity and, crucially, the stereochemical relationship at the 3a and 7a positions, confirming whether the ring fusion is cis or trans.

Gas Chromatography-Mass Spectrometry (GC-MS) in Isomer Identification and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile compounds like this compound and its isomers.

In the synthesis of this compound, which often arises from Diels-Alder reactions, a mixture of isomers can be formed. GC is used to separate these isomers based on their different boiling points and interactions with the stationary phase of the GC column. The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property used for identification. The Kovats retention index for this compound on a standard non-polar column is reported as 952, providing a standardized value for its identification. nih.gov

As each separated isomer elutes from the GC column, it enters the mass spectrometer. The MS ionizes the molecules and fragments them in a reproducible manner, generating a unique mass spectrum that acts as a molecular fingerprint. The mass spectrum shows the mass-to-charge ratio of the molecular ion and its various fragments. By comparing the obtained mass spectrum with a library of known spectra, the identity of each isomer can be confirmed. This combination of separation by retention time and identification by mass spectrum makes GC-MS an essential tool for quality control and for analyzing the complex product mixtures often encountered in the synthesis and application of this compound and its derivatives.

Theoretical and Computational Chemistry Studies on 3a,4,7,7a Tetrahydroindene

Quantum-Chemical Calculations and Molecular Modeling Approaches

Quantum-chemical calculations and molecular modeling have become indispensable tools for probing the molecular characteristics of 3a,4,7,7a-tetrahydroindene and its derivatives. These computational methods allow for the prediction and understanding of molecular behavior at an electronic level. Techniques such as Density Functional Theory (DFT) are commonly employed to model the geometric and electronic properties of these molecules. researchgate.net Such approaches are crucial for analyzing the stability of different isomers, understanding reaction mechanisms, and identifying sites of reactivity within the molecule. nih.gov

Density Functional Theory (DFT) Applications in Reactivity and Stability Assessments

Density Functional Theory (DFT) is a robust computational method used extensively to assess the reactivity and stability of this compound derivatives. DFT calculations have been successfully used to determine the optimized structures of related compounds. researchgate.net This method is particularly useful for investigating the thermodynamic stability of different stereoisomers. For instance, in studies of related hydrogenated cyclic diones, DFT has been used to rationalize the observed ratios of cis and trans products at different temperatures from a thermodynamic perspective. acs.org

In a study involving the synthesis of dibromodiacetate and diepoxide derivatives of this compound, DFT calculations were employed to investigate the stability and properties of the resulting stereoisomers. researchgate.netnih.gov These computational assessments are vital for understanding why certain isomers are formed preferentially and for predicting their behavior in subsequent reactions.

Investigation of Stereoisomer Stability and Conformations

The fused ring system of this compound gives rise to multiple stereoisomers, primarily cis and trans isomers related to the fusion of the five- and six-membered rings. nist.govnist.gov The stability of these isomers is dictated by steric and electronic factors. Computational methods are employed to determine the most stable configurations of tetrahydroindene derivatives. researchgate.netnih.gov

Generally, in substituted cyclic systems, chair conformations are more stable than other possibilities, and substituents preferentially occupy equatorial positions to minimize steric hindrance. msu.edu For the derivatives of this compound, computational studies have been used to analyze the stability of various stereoisomers, revealing the most energetically favorable conformations. nih.gov For example, DFT calculations can elucidate the energy differences between cis and trans isomers, providing a rationale for experimentally observed product distributions. acs.org

The table below summarizes data from a computational study on the anticancer properties of synthesized derivatives of this compound, which was supported by stability and reactivity assessments using DFT. nih.gov

| Compound | Derivative Type | Relative Anticancer Activity Rank (MCF-7 cells) |

|---|---|---|

| Compound 2 | Dibromodiacetate Derivative | 1 (Most Effective) |

| Compound 7 | Tetrabromo Octahydroindene Isomer | 2 |

| Compound 3 | Dibromodiacetate Derivative | 3 |

| Compound 6 | Tetrabromo Octahydroindene Isomer | 4 |

| Compound 5 | Diepoxide Derivative | 5 |

| Compound 4 | Diepoxide Derivative | 6 |

| 5-FU | Reference Drug (5-fluorouracil) | 7 (Least Effective) |

Electronic Structure Analysis and Reactive Site Identification

Molecular Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are powerful tools for analyzing the electronic structure of a molecule and identifying reactive sites. nih.gov An MEP map illustrates the electrostatic potential on the surface of the electron density. wolfram.com Regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and indicate sites for nucleophilic attack. researchgate.net

In the context of this compound and its derivatives, MEP maps are used to identify the reactive centers. nih.gov The electron-rich double bonds in the structure are expected to be primary sites for electrophilic addition, which would be visualized as areas of negative electrostatic potential on an MEP map.

Contour Diagrams for Electron Density Distribution

Contour diagrams provide a two-dimensional representation of the electron density distribution within a molecule. These diagrams, alongside MEP maps, are used to identify reactive sites in derivatives of this compound. researchgate.netnih.gov Areas of high electron density, particularly around the π-systems of the double bonds, signify regions that are likely to participate in chemical reactions. By analyzing the shape and concentration of electron density, researchers can predict how the molecule will interact with various reagents.

Reaction Pathway and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction pathways and characterizing the transition states of reactions involving this compound. For example, the Cope rearrangement, a type of pericyclic reaction, is a significant transformation pathway for isomers of substituted tetrahydroindenes. Computational analysis can determine the activation energy and the structure of the transition state for such rearrangements.

In cycloaddition reactions involving related cyclic dienes, computational studies have been used to analyze the transition states leading to different products. rsc.org These analyses can predict whether a reaction will favor endo or exo products and can explain the observed product ratios by comparing the free energy barriers of the competing pathways. rsc.org For reactions involving this compound, such as bromination or epoxidation, transition state analysis can provide a detailed mechanistic understanding of how reactants are converted into products, including the stereochemical outcome of the reaction. nih.gov

Role of 3a,4,7,7a Tetrahydroindene As a Synthetic Precursor and Building Block

Precursor in the Synthesis of Indene (B144670) Derivatives

The reactivity of the double bonds in 3a,4,7,7a-tetrahydroindene makes it an excellent starting point for the synthesis of various saturated and functionalized indene derivatives. Through targeted chemical reactions, specific functional groups can be introduced, leading to a diverse library of compounds.

One significant pathway is through oxidation and halogenation reactions. For instance, this compound can be treated with N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst like lithium perchlorate (B79767) (LiClO₄) in acetic acid to produce dibromodiacetate derivatives. nih.gov These derivatives can then be converted into diepoxides with moderate yields by treatment with a base such as sodium hydroxide (B78521) in methanol (B129727). nih.gov The epoxidation process selectively yields diepoxides as the sole products. Direct bromination of the tetrahydroindene core using bromine in dichloromethane (B109758) is another route, yielding tetrabromo octahydroindene isomers. nih.gov

The double bonds are also susceptible to oxidation, leading to epoxides and diols, which are valuable for introducing new functionalities. Furthermore, palladium-catalyzed cyclopropanation with diazomethane (B1218177) allows for the synthesis of cyclopropanated derivatives, with studies showing that the cyclopentene (B43876) double bond is significantly more reactive than the cyclohexene (B86901) double bond in this reaction. researchgate.net

| Derivative Type | Reagents | Product(s) | Reported Yield | Reference |

|---|---|---|---|---|

| Dibromodiacetate Derivatives | N-bromosuccinimide (NBS), LiClO₄, Acetic Acid | Mixture of dibromodiacetate isomers | 39% and 37% for separated isomers | nih.gov |

| Diepoxide Derivatives | Dibromodiacetate precursors, NaOH, Methanol | Mixture of diepoxide isomers | 64% and 56% from respective precursors | |

| Tetrabromo Octahydroindenes | Bromine (Br₂), Dichloromethane (CH₂Cl₂) | Mixture of tetrabromo octahydroindene isomers | Not specified | |

| Cyclopropanated Derivatives | Diazomethane (CH₂N₂), Palladium catalyst | Mono- and dicyclopropanated products | Good yields | researchgate.net |

Building Block for Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are significant in the field of materials science. The rigid, fused-ring structure of this compound makes it a suitable foundational unit for constructing larger polycyclic systems. The synthetic strategy to build PAHs from this precursor typically involves two key steps: a cycloaddition reaction to build the larger polycyclic framework, followed by an aromatization step.

The Diels-Alder reaction is a powerful tool for forming six-membered rings and is central to this application. wikipedia.org In this context, the diene system within the six-membered ring of this compound can react with a suitable dienophile (a substituted alkene or alkyne) in a [4+2] cycloaddition. organic-chemistry.org This reaction constructs a new six-membered ring, fusing it to the existing bicyclic structure and creating a more complex, non-aromatic polycyclic skeleton. clockss.org

Following the cycloaddition, the resulting adduct undergoes a dehydrogenation (aromatization) step to form the stable, fully conjugated aromatic system characteristic of PAHs. arxiv.orgleidenuniv.nl This process, often achieved through catalytic dehydrogenation or by using chemical oxidants, removes hydrogen atoms to create new double bonds, ultimately leading to the formation of the target PAH. This stepwise approach allows for the controlled synthesis of complex PAHs with specific substitution patterns derived from the chosen dienophile. researchgate.net

Development of Catalysts and Ligands Utilizing this compound Derived Scaffolds

The hydrogenated indene framework, specifically the tetrahydroindenyl group, has been successfully utilized in the development of advanced organometallic catalysts. This scaffold serves as a crucial ligand in "post-metallocene" catalysts, which are known for their high activity and ability to control polymer properties.

Bridged tetrahydroindenyl ligands are key components in chiral ansa-metallocene catalysts, particularly those involving Group IV metals like zirconium and titanium. rsc.org For example, ethylene-bridged bis(tetrahydroindenyl)zirconium derivatives have been synthesized and characterized for use in olefin polymerization. rsc.org These ligands create a rigid and well-defined coordination environment around the metal center. This structural rigidity is critical for influencing the stereochemistry of the polymerization process, allowing for the synthesis of polyolefins with specific tacticities (e.g., isotactic or syndiotactic).

The electronic and steric properties of the tetrahydroindenyl ligand can be fine-tuned, which in turn affects the performance of the resulting catalyst. rsc.org Compared to simpler cyclopentadienyl (B1206354) (Cp) ligands, indenyl and tetrahydroindenyl ligands can exhibit a "ligand slip" effect that is believed to contribute to higher catalytic activity in certain reactions, such as the cyclotrimerization of alkynes catalyzed by rhodium complexes. nih.gov The development of these specialized ligands derived from the tetrahydroindene scaffold has been instrumental in advancing the field of single-site catalysis for producing high-performance polymers. osti.govmdpi.com

Applications in Advanced Material Synthesis

The structural characteristics of this compound and its derivatives make them valuable monomers and building blocks in the synthesis of advanced materials, particularly polymers and potentially porous organic frameworks.

Derivatives of tetrahydroindene are utilized in polymer synthesis to create materials with specific, desirable properties such as enhanced rigidity and thermal stability. The bicyclic nature of the tetrahydroindene unit, when incorporated into a polymer backbone, restricts chain mobility and increases the glass transition temperature of the material.

A specific example involves the synthesis of functional polyethers through the anionic ring-opening polymerization of N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole, a derivative of tetrahydroindene. This process, initiated by potassium hydroxide, opens the epoxy ring to form linear polyethers that bear the bulky tetrahydroindole side groups. The resulting polymers are soluble in various organic solvents and have molecular weights in the range of 8.7–11.7 kDa. wikipedia.org This method allows for the creation of polymeric architectures with pendant functional rings that can be further modified, tailoring the material for specific applications.

| Monomer | Polymerization Type | Initiator | Resulting Polymer | Reported Molecular Weight (Mw) | Reference |

|---|---|---|---|---|---|

| N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole | Anionic Ring-Opening | Potassium Hydroxide (KOH) | Functional Polyether | 8.7–11.7 kDa | wikipedia.org |

Porous Organic Frameworks (POFs), which include Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), are a class of materials characterized by high surface areas, permanent porosity, and exceptional thermal and chemical stability. nih.gov They are constructed from organic building blocks (linkers) connected through strong covalent or coordination bonds. rsc.orgscispace.com

The rigid, bicyclic structure of this compound makes it a conceptually suitable candidate for incorporation as a linker or node in the design of such frameworks. The inherent rigidity of the tetrahydroindene scaffold could contribute to the formation of robust and non-collapsible porous structures. By functionalizing the tetrahydroindene core with appropriate connecting groups (e.g., carboxylates, amines, boronic acids), it could potentially be used to build novel 3D networks. nih.gov However, despite the logical fit of its structural properties, the use of this compound or its direct derivatives as primary building blocks in the reported synthesis of porous organic frameworks is not yet well-documented in scientific literature. The field has predominantly focused on other building blocks, such as those derived from anthracene (B1667546) or other highly symmetric aromatic molecules, to construct these advanced porous materials. unt.edu

Intermediate in the Synthesis of Diverse Complex Organic Molecules

Beyond its role in creating specific classes of compounds like PAHs or polymers, this compound serves as a versatile intermediate for accessing a wide range of structurally diverse and complex organic molecules. Its ability to undergo multiple, selective functionalizations allows chemists to use it as a scaffold upon which to build significant molecular complexity.

The various reactions it undergoes—such as halogenation, epoxidation, and cyclopropanation—introduce reactive handles that can be used for subsequent transformations. researchgate.net For example, the diepoxides synthesized from tetrahydroindene are valuable intermediates themselves, as the strained epoxide rings can be opened by various nucleophiles to introduce a wide range of substituents with specific stereochemical control. nih.gov These transformations highlight the role of tetrahydroindene as an important intermediate for producing a diverse array of chemical structures. The fundamental bicyclic framework is found within more complex natural products and pharmacologically active molecules, suggesting its utility as a starting point or key intermediate in multi-step total synthesis projects.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3a,4,7,7a-Tetrahydroindene, and how do reaction conditions influence product stereochemistry?

- Methodological Answer : this compound can be synthesized via gas-phase pyrolysis of precursors like sulfones or cyclopentadienone derivatives. For example, pyrolysis of 1,3-cyclopentadiene derivatives in nitrogen streams yields cyclopentadienone intermediates that dimerize to form bicyclic structures . Reaction conditions (e.g., temperature, presence of methanol) significantly affect stereochemistry. Pyrolysis in inert atmospheres favors cis isomers due to steric constraints, while polar solvents may stabilize trans configurations via dipole interactions .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : and NMR identify stereocenters and ring junction protons. For example, the two undefined stereocenters ( ) produce distinct splitting patterns in spectra .

- Mass Spectrometry : Monoisotopic mass (120.093900 Da) and fragmentation patterns validate molecular formula (CH) .

- X-ray Crystallography : Resolves absolute stereochemistry, though limited by crystal growth challenges in low-symmetry isomers .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation (UN 2048 hazard code) .

- Storage : Keep below 25°C in airtight containers to prevent polymerization or oxidation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles due to skin/eye irritation risks (R-phrases: 11-20/22-36/37/38) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal degradation pathways of this compound?

- Methodological Answer : Discrepancies arise from competing degradation mechanisms. For example:

- Primary Pathway : Loss of SO/CO during pyrolysis forms cyclopentadienone intermediates, which dimerize into 1,8-diketo derivatives (e.g., 4,7-methano-3a,4,7,7a-tetrahydroindene) .

- Secondary Pathway : Methanol presence shifts products to methyl cyclopentadiene carboxylate dimers .

- Resolution Strategy : Use isotopic labeling (e.g., ) to track carbon migration and GC-MS to quantify pathway dominance under varying conditions .

Q. What spectroscopic techniques differentiate cis and trans isomers of this compound?

- Methodological Answer :

- IR Spectroscopy : Cis isomers exhibit stronger C-H out-of-plane bending vibrations (750–850 cm) due to ring strain .

- NMR NOE Experiments : Nuclear Overhauser effects between bridgehead protons (e.g., H-3a and H-7a) confirm spatial proximity in cis isomers .

- Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers in chiral derivatives by analyzing asymmetric stretching modes .

Q. How does this compound influence copolymer properties when used as a monomer?

- Methodological Answer : In acrylonitrile-styrene copolymers, its bicyclic structure enhances rigidity and thermal stability. Methodology:

- Polymer Synthesis : Radical polymerization at 60–80°C with azobisisobutyronitrile (AIBN) initiator .

- Property Analysis :

- DSC : Glass transition temperature () increases by 10–15°C compared to linear analogs.

- TGA : Decomposition onset shifts to higher temperatures (ΔT ≈ 50°C) due to reduced chain mobility .

Q. What computational approaches predict the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G*) to assess regioselectivity. The endo preference is driven by secondary orbital interactions between the diene and dienophile .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. THF) on reaction rates. Polar solvents stabilize charge-separated intermediates, accelerating cycloaddition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。